N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-11-3-7-13(8-4-11)19-15(22)21-16-20-14(9-23-16)10-1-5-12(18)6-2-10/h1-9H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJRSYQOUCQUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea is a compound of interest due to its potential biological activities, particularly in antibacterial and enzyme inhibitory capacities. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H13ClF N3OS
- CAS Number : 685109-12-0
This structure features a urea linkage combined with a thiazole ring and substituted phenyl groups, which contribute to its pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Findings
-
In vitro Studies :
- The compound exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating moderate to strong antibacterial activity .
- It was found to be more effective than standard antibiotics such as ampicillin and streptomycin, with spontaneous frequencies of resistance (FoRs) lower than 2.3 × 10^-10, suggesting a low likelihood of resistance development .
- Mechanism of Action :
Enzyme Inhibition
In addition to its antibacterial properties, this compound has shown promising results as an enzyme inhibitor.
- Acetylcholinesterase (AChE) Inhibition :
-
Urease Inhibition :
- Urease inhibition is critical for treating infections caused by urease-producing pathogens. The compound showed strong inhibitory activity against urease, with IC50 values significantly lower than those of reference standards, indicating its potential as a therapeutic agent against related infections .
Toxicity and Safety Profile
Despite its biological activities, the safety profile of this compound is crucial for its development as a pharmaceutical agent.
- Toxicity Studies :
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea has been studied for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways, including the inhibition of cell proliferation and migration.
Antimicrobial Properties
The thiazole derivatives have shown promising results against a range of microbial pathogens. Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities.
- Case Studies : In vitro tests have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans, indicating potential for development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers, making it a candidate for treating inflammatory diseases.
Cancer Therapy
Given its anticancer properties, this compound is being investigated as a potential chemotherapeutic agent. Ongoing clinical trials are assessing its efficacy and safety in cancer patients.
Infection Control
With rising antibiotic resistance, the antimicrobial properties of this compound could lead to new treatments for resistant infections. Its development could provide alternative therapies in the face of current limitations in antibiotic options.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related urea and thiazole derivatives. Key comparisons are outlined below:
Anti-Inflammatory Activity
- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea (): Exhibited potent anti-inflammatory activity in carrageenan-induced rat paw edema assays. Molecular docking suggested interactions with the p38 MAP kinase DFG-out active site, characteristic of Type II inhibitors.
- N-(4-Chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea (): A direct analog lacking the 4-fluorophenyl group.
Antimicrobial and Antioxidant Activity
- 3-{(4-Chlorophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (): Demonstrated superior antioxidant activity (FRAP assay: 6c > 6a > 6e > 6b > 6d) and antibacterial efficacy against E. coli and B. subtilis. Key Difference: The carboxylic acid moiety in this compound likely enhances solubility and radical-scavenging capacity, unlike the urea linker in the target compound .
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine ():
Structural and Conformational Analysis
Mitochondrial Targeting and Toxicity
Data Tables
Table 2: Structural and Electronic Comparisons
| Feature | Target Compound | N-(4-Methoxyphenyl)-N'-(5-nitro-thiazolyl)urea |
|---|---|---|
| Planarity | Likely planar (thiazole-urea) | Fully coplanar (r.m.s. deviation: 0.045 Å) |
| Substituent Effects | Electron-withdrawing (Cl, F) | Electron-donating (OMe), electron-withdrawing (NO₂) |
| Hydrogen Bonding | Urea NH/CO groups | Enhanced by nitro group |
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm urea connectivity and substituent positions. Aromatic protons appear as doublets (δ 7.2–8.1 ppm) with coupling constants indicating para-substitution .
- X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement) resolves bond angles (C–N–C ~120°) and torsional strain in the thiazole-urea linkage .
- Mass spectrometry : ESI-MS identifies molecular ion peaks ([M+H] at m/z 372) and fragmentation patterns .
How is the anti-inflammatory activity of this compound evaluated preclinically?
Q. Basic
- Carrageenan-induced paw edema : Dose-dependent inhibition (10–50 mg/kg) in rodent models is measured via plethysmometry. IC values are compared to indomethacin .
- Molecular docking : AutoDock/Vina predicts binding to p38 MAP kinase (DFG-out conformation), with hydrogen bonds between urea NH and kinase residues (e.g., Asp168) .
What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Q. Advanced
- Twinned crystals : SHELXL refinement with HKLF5 data partitioning improves R-factor convergence (R1 < 0.05) .
- Disorder in substituents : Restraints on anisotropic displacement parameters (ADPs) for the fluorophenyl group reduce noise .
- Validation tools : PLATON checks for missed symmetry and solvent-accessible voids .
How can computational methods elucidate electronic properties relevant to biological activity?
Q. Advanced
- Multiwfn analysis : Electrostatic potential (ESP) maps show electron-deficient regions near the thiazole ring, favoring π-π stacking with aromatic kinase residues .
- Fukui functions : Identify nucleophilic sites (e.g., urea oxygen) for hydrogen bonding with biological targets .
- Molecular dynamics : Simulate solvation effects in water/DMSO mixtures to predict membrane permeability .
What structural modifications enhance selectivity in structure-activity relationship (SAR) studies?
Q. Advanced
- Thiazole substitution : Replacing 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) increases kinase inhibition (IC ↓ 30%) but reduces solubility .
- Urea linker modification : Methylation of NH groups disrupts hydrogen bonding, lowering activity (IC ↑ 5-fold) .
- Bioisosteres : Replacing thiazole with oxadiazole maintains activity while improving metabolic stability .
How does this compound interact with off-target receptors, and what assays validate specificity?
Q. Advanced
- GPCR screening : Radioligand binding assays (e.g., H-URB597) test affinity for cannabinoid receptors. Selectivity is confirmed via IC ratios (>100-fold vs. primary target) .
- Ion channel profiling : Patch-clamp electrophysiology assesses TRPV1 inhibition, with EC values compared to capsazepine .
How do solvent polarity and hydrogen bonding influence solubility and formulation stability?
Q. Advanced
- Hansen solubility parameters : DMSO (δ = 26 MPa) maximizes solubility (>50 mg/mL) due to urea H-bond donation .
- pH-dependent stability : Degradation in acidic conditions (pH < 3) is mitigated via lyophilized formulations with mannitol .
How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Q. Advanced
- Pharmacokinetic profiling : LC-MS quantifies plasma concentrations to correlate in vitro IC with effective doses in vivo .
- Metabolite identification : CYP450 assays detect hydroxylated derivatives with reduced activity, explaining potency drops in vivo .
What strategies stabilize the compound under oxidative or photolytic conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
